4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid
Description
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic rings
Properties
IUPAC Name |
4-chloro-3-(2-fluoro-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-5-13(16)11(6-8)10-7-9(14(17)18)3-4-12(10)15/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZUMKHXRWGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689235 | |
| Record name | 6-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-77-4 | |
| Record name | 6-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoic acids or phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to the active site and preventing substrate interaction. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
- 4-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid
- 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid
- 4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid
Uniqueness
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid is unique due to the specific arrangement of chloro, fluoro, and methyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and potential pharmaceutical developments .
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